Spiro[4.5]decan-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
spiro[4.5]decan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-9-4-7-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWNREGSSWKYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126-95-6 | |
| Record name | spiro[4.5]decan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms in Spiro 4.5 Decan 2 Amine Hydrochloride Formation and Transformation
Mechanistic Pathways of Spirocyclization Reactions Leading to Spiro[4.5]decane Amines
The formation of the spiro[4.5]decane amine framework can be achieved through various synthetic strategies, each with a distinct mechanistic pathway. A prominent method is the [3+2] cycloaddition reaction, which offers a high degree of atom economy and stereocontrol. mdpi.com
One such pathway involves the reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines, facilitated by a combination of photocatalysis and organocatalysis. mdpi.com The proposed mechanism commences with the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and a chiral phosphoric acid catalyst. mdpi.comresearchgate.net Upon photoirradiation, this complex undergoes a single-electron oxidation to generate a radical intermediate. This intermediate then engages in the [3+2] cycloaddition with the methylene-tetrahydronaphtalene-1-one to form the spiro[4.5]decane ring system. This method is noted for its mild, metal-free conditions and high diastereoselectivity, achieving ratios up to 99:1. mdpi.com
Alternative routes to the spiro[4.5]decane core include:
Intramolecular Schmidt Reaction : This method utilizes ketones and alkyl azides to construct the spirocyclic amine structure. mdpi.com
Palladium-Catalyzed Asymmetric Synthesis : Metal catalysis, particularly with palladium, has been employed to create chiral spiro[4.5]decan-1-one compounds. mdpi.com
Iron(II)-Catalyzed Reactions : More recently, iron catalysts have been used in the synthesis of polyfunctionalized cyclopentylamines, which can be precursors to spiro systems. mdpi.com
These varied approaches highlight the versatility of synthetic strategies available for constructing the spiro[4.5]decane amine skeleton, with cycloaddition reactions representing a particularly efficient and selective pathway.
Investigation of Transition States and Intermediates in Amine Hydrochloride Formation
The formation of Spiro[4.5]decan-2-amine hydrochloride from the free amine is a classic acid-base neutralization reaction. lumenlearning.com The amine, containing a basic nitrogen atom with a lone pair of electrons, acts as a Lewis base. masterorganicchemistry.com When it reacts with a strong acid like hydrochloric acid (HCl), the nitrogen's lone pair donates to the proton (H+) from HCl. quora.com
The mechanism proceeds as follows:
Protonation : The nitrogen atom of the spiro[4.5]decan-2-amine attacks the hydrogen atom of the hydrochloric acid molecule.
Salt Formation : This results in the formation of a new N-H bond, giving the nitrogen a positive formal charge. The chloride ion (Cl-), now dissociated, becomes the counter-ion. The resulting product is an ammonium (B1175870) salt, specifically spiro[4.5]decan-2-ammonium chloride. lumenlearning.comquora.com
The transition state for this proton transfer is characterized by the partial formation of the N-H bond and partial breaking of the H-Cl bond. Given the high reactivity of strong acids with amines, this reaction is typically very fast and exothermic. The stability of the resulting salt is significantly influenced by the lattice energy of the crystalline solid. gla.ac.uk The formation of the hydrochloride salt is often used in pharmaceuticals to improve the water solubility and stability of amine-containing compounds. quora.com
Kinetic Studies and Reaction Rate Determinants for Spiro[4.5]decane-2-amine Synthesis
The concentration of the reactants (the methylene-tetrahydronaphtalene-1-one and N-cyclopropylaniline) and the catalyst (chiral phosphoric acid) directly influences the reaction rate. mdpi.com The mechanism, which involves the initial formation of a catalyst-substrate complex, suggests that the rate is dependent on the concentration of both the catalyst and the reactants. mdpi.comresearchgate.net
External factors also play a significant role:
Temperature : Reactions are often conducted at specific temperatures to balance the reaction rate with selectivity. For instance, initial optimization studies for the photocatalytic [3+2] cycloaddition were performed at -20 °C to enhance diastereoselectivity. mdpi.com
Light Source : In photocatalytic pathways, the intensity and wavelength of the light source (e.g., blue LEDs, 450–455 nm) are crucial for initiating the single-electron transfer step that generates the key radical intermediate. mdpi.com
Solvent and Additive Effects on this compound Reaction Outcomes
The choice of solvent and additives is critical in directing the outcome of the synthesis of spiro[4.5]decane amines and their subsequent hydrochloride salt formation.
In the photocatalytic and organocatalytic [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones, a precursor to the target amine, solvent choice significantly impacts both yield and diastereoselectivity. mdpi.com A screening of various solvents demonstrated that dichloromethane (B109758) (DCM) was the most effective, providing a superior yield and diastereomeric ratio compared to other solvents. mdpi.com This suggests that the polarity and coordinating ability of the solvent play a key role in stabilizing the intermediates and transition states of the cycloaddition pathway.
The primary "additive" in this system is the chiral phosphoric acid, which acts as a catalyst. Different derivatives of this acid can be used to optimize the reaction's stereochemical outcome. mdpi.com
For the amine hydrochloride formation step, the solvent primarily affects the solubility of the reactants and the final salt product. The reaction is typically performed in a solvent in which the free amine is soluble but the hydrochloride salt is less soluble, facilitating its isolation through precipitation. gla.ac.uk The presence of excess hydrogen chloride can also drive the equilibrium towards the formation of the insoluble salt, maximizing the yield of the desired product. gla.ac.uk
Table 1. Effect of Solvents on the [3+2] Cycloaddition Reaction Yield Data derived from optimization studies for the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | 25 | 75:25 |
| 2 | THF | 28 | 78:22 |
| 3 | 1,4-Dioxane | 22 | 70:30 |
| 4 | CH3CN | 31 | 80:20 |
| 5 | DCM | 36 | 80:20 |
Stereochemical Characterization and Conformational Dynamics of Spiro 4.5 Decan 2 Amine Hydrochloride
Configurational Assignment and Chirality in Spiro[4.5]decan-2-amine Structures
The molecular structure of Spiro[4.5]decan-2-amine is characterized by two primary sources of stereoisomerism. The first is the spiro carbon atom (C5), the single atom that links the cyclopentane (B165970) and cyclohexane (B81311) rings. This spirocenter is a quaternary carbon and, due to the non-planar nature of the rings, it is a stereogenic center. The second stereocenter is the C2 carbon atom on the cyclopentane ring, which is bonded to the amine group.
The presence of these two distinct chiral centers means that Spiro[4.5]decan-2-amine can exist as four possible stereoisomers, comprising two pairs of enantiomers. The absolute configuration at each stereocenter is assigned using the Cahn-Ingold-Prelog (R/S) priority rules. Consequently, the four isomers are designated as (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are enantiomers of each other, while the (2R, 5S) and (2S, 5R) isomers constitute another enantiomeric pair. The relationship between a member of one pair and a member of the other pair (e.g., between (2R, 5R) and (2R, 5S)) is diastereomeric.
While the nitrogen atom of the primary amine group is tetrahedral and bonded to three different groups (the C2 carbon, and two hydrogen atoms) plus a lone pair, it is not typically considered a stable stereocenter in this context. Primary and secondary amines undergo rapid pyramidal inversion at room temperature, which interconverts the two enantiomeric forms of the amine itself. libretexts.org This inversion has a low energy barrier, leading to a racemic mixture of nitrogen configurations at equilibrium. libretexts.org
Unambiguous determination of the absolute configuration of these stereoisomers relies on advanced analytical techniques. X-ray crystallography of a single crystal of a specific isomer or a derivative is the most definitive method for assigning its three-dimensional structure. mdpi.comnih.gov Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) using chiral solvating agents, can also be employed to differentiate between stereoisomers. nih.gov
Table 1: Possible Stereoisomers of Spiro[4.5]decan-2-amine
| Isomer Designation | Configuration at C2 | Configuration at C5 | Stereochemical Relationship |
|---|---|---|---|
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4; Diastereomer of Isomers 1 & 2 |
Conformational Analysis of the Spiro[4.5]decane Ring System in Amines
The conformational behavior of the Spiro[4.5]decane ring system is dictated by the inherent preferences of its constituent cyclopentane and cyclohexane rings. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. The cyclopentane ring is more flexible and typically exists in either an envelope or a half-chair (twist) conformation.
The spiro fusion of these two rings introduces significant conformational constraints. The orientation of one ring is dependent on the other, and the interconversion between different conformers is more restricted than in isolated monocyclic systems. For the cyclohexane ring, a ring flip between its two possible chair conformers is still possible, but the energy barrier for this process may be influenced by the attached cyclopentane ring.
The position of the amine substituent on the cyclopentane ring further influences the conformational equilibrium. The amine group can be oriented in pseudo-axial or pseudo-equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric interactions between the amine group and the adjacent cyclohexane ring. Computational modeling and NMR spectroscopy are key tools for determining the preferred conformations and the energy differences between them.
Influence of Spiro Linkage on Molecular Flexibility and Rigidity
The defining feature of spirocyclic compounds is the spiro linkage, which imparts a significant degree of structural rigidity. mdpi.com This rigidity arises because the two rings are locked in a perpendicular orientation relative to each other, severely restricting their rotational and translational freedom compared to fused or bridged ring systems. nih.gov This inherent rigidity fixes the spatial arrangement of substituents, which is a highly desirable feature in fields like medicinal chemistry where a specific three-dimensional pharmacophore is often required for optimal interaction with a biological target. mdpi.com
This reduced conformational flexibility has important thermodynamic consequences. By limiting the number of accessible conformations, the molecule has a lower conformational entropy. nih.gov This pre-organization can be advantageous in binding events, as less entropy is lost upon binding to a receptor or enzyme, potentially leading to higher binding affinity. While some flexibility is always present, the spiro[4.5]decane framework is considered a shape-persistent scaffold that provides a robust and predictable three-dimensional structure. nih.gov The balance between rigidity and flexibility is crucial; while rigidity can enhance binding, a complete lack of flexibility can prevent the molecule from adopting the optimal conformation for an interaction. nih.gov
Diastereomeric and Enantiomeric Resolution Techniques for Spiro[4.5]decan-2-amine Hydrochloride
Since the synthesis of Spiro[4.5]decan-2-amine typically results in a mixture of stereoisomers, their separation is essential for studying the properties of each individual isomer. The separation of enantiomers and diastereomers is achieved through different resolution techniques.
Diastereomeric Resolution: This classical method is widely used for the separation of enantiomers of chiral amines. ulisboa.pt The process involves reacting the racemic amine mixture with a single enantiomer of a chiral resolving agent, usually a chiral acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, most notably solubility. ulisboa.pt This difference in solubility allows for their separation by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the resolved, enantiomerically pure amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. For a similar compound, diazaspiro[4.5]decane, 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid has been successfully used as a resolving agent. google.com
Enantiomeric Resolution: This refers to the direct separation of enantiomers without converting them into diastereomers. The most common modern technique is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mdpi.com This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. mdpi.com
The separation of diastereomers (e.g., (2R, 5R) from (2R, 5S)) is generally more straightforward and can often be achieved using standard, non-chiral chromatography techniques like flash column chromatography or HPLC on a normal or reverse-phase column, owing to their different physical properties.
Table 2: Overview of Resolution Techniques for Spiro[4.5]decan-2-amine
| Technique | Principle | Typical Application | Key Components |
|---|---|---|---|
| Diastereomeric Resolution | Conversion of an enantiomeric pair into diastereomeric salts with different solubilities. | Separation of enantiomers. | Chiral resolving agent (e.g., (+)-tartaric acid), fractional crystallization. ulisboa.pt |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct separation of enantiomers. | Chiral column (CSP). mdpi.com |
| Standard Chromatography | Separation based on differences in polarity and other physical properties. | Separation of diastereomers. | Silica gel or C18 column. |
Computational Chemistry in the Investigation of Spiro 4.5 Decan 2 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Spiro[4.5]decan-2-amine hydrochloride, DFT calculations can provide a wealth of information regarding its stability, reactivity, and spectroscopic properties. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can determine key electronic parameters. nih.govresearchgate.net
These calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show a positive potential around the ammonium (B1175870) group (-NH3+), indicating a site susceptible to nucleophilic attack, and a more neutral or slightly negative potential around the carbocyclic spiro rings. Other parameters, such as Mulliken atomic charges, bond lengths, and bond angles, provide a detailed picture of the molecule's electronic and structural characteristics. nih.gov DFT has also been employed to study the reaction mechanisms and diastereoselectivity in the synthesis of spiro[4.5]decane derivatives. researchgate.net
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.8 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability and reactivity. |
| Mulliken Charge on N | -0.85 | Quantifies the partial charge on the nitrogen atom. |
| Dipole Moment | 9.5 Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Sampling of Spiro[4.5]decane Amines
The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) and a cyclohexane (B81311) ring sharing a single carbon atom, possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such molecules over time. mdpi.com By simulating the atomic motions of the molecule in a given environment (e.g., in a solvent like water), MD can reveal the preferred three-dimensional structures, the transitions between them, and their relative stabilities. researchgate.net
For Spiro[4.5]decan-2-amine, MD simulations would focus on the puckering of the cyclohexane and cyclopentane rings and the orientation of the amine substituent. The cyclohexane ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The amine group at the C2 position can be in either an axial or equatorial position relative to the cyclohexane ring. MD simulations can quantify the energy barriers between these conformers and determine their populations at a given temperature. rsc.org A study on spiro-epoxides found that chair-like conformers were predominant at room temperature. researchgate.net
The results of these simulations are often analyzed using techniques like Principal Component Analysis (PCA) to identify the dominant modes of motion, or by clustering the trajectory to group similar conformations. researchgate.net This information is crucial for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific, low-energy conformation.
| Conformer | Amine Position | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) |
| Chair 1 | Equatorial | 0.00 | 75.2 |
| Chair 2 | Axial | 1.20 | 12.5 |
| Twist-Boat 1 | Equatorial | 3.50 | 1.8 |
| Twist-Boat 2 | Axial | 4.80 | 0.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Spiro[4.5]decan-2-amine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For a scaffold like Spiro[4.5]decan-2-amine, QSAR modeling can be instrumental in predicting the activity of new, unsynthesized analogs and in understanding the structural features that are key to their biological function. nih.gov
To build a QSAR model, a dataset of spiro[4.5]decane amine analogs with experimentally measured biological activities (e.g., binding affinity to a receptor) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be 2D (e.g., molecular weight, topological indices) or 3D (e.g., molecular shape, electrostatic fields). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates the descriptors with the observed activity. openmedicinalchemistryjournal.com A 3D-QSAR study on structurally similar spiropiperidine analogues successfully developed a robust model (q²=0.819, r²=0.950) to understand their binding to the nociceptin/orphanin FQ receptor. nih.gov
The resulting QSAR model can then be used to predict the activity of novel analogs based solely on their calculated descriptors, thereby prioritizing the synthesis of the most promising compounds. The model also provides insights into the mechanism of action; for instance, it might reveal that high activity is correlated with a specific shape or a positive electrostatic potential in a particular region of the molecule. nih.gov
| Descriptor | Coefficient (Hypothetical) | Description | Contribution to Activity |
| LogP | +0.45 | Lipophilicity | Positive (higher lipophilicity increases activity) |
| Molecular Volume | -0.12 | Steric Bulk | Negative (larger molecules are less active) |
| HOMO Energy | +0.28 | Electronic Property | Positive (higher HOMO energy increases activity) |
| Hydrogen Bond Donors | +0.67 | H-bonding capacity | Positive (more H-bond donors enhance activity) |
| Model Statistics | Value | Description | |
| r² (correlation) | 0.92 | Goodness of fit | |
| q² (cross-validation) | 0.81 | Predictive ability |
In Silico Screening and Design of this compound Analogs
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netresearchgate.net The Spiro[4.5]decan-2-amine scaffold can serve as a starting point for the design of new analogs for virtual screening campaigns.
The process often begins with structure-based virtual screening, which requires a 3D structure of the biological target. Molecular docking programs are used to predict the binding mode and affinity of each compound in a virtual library within the target's binding site. mdpi.com Compounds are scored and ranked based on their predicted binding energy, and the top-scoring candidates are selected for further investigation. nih.gov
Alternatively, ligand-based virtual screening can be used when the target structure is unknown. This approach uses the structure of known active compounds, like a potent Spiro[4.5]decan-2-amine analog, to identify other molecules in a library that have similar shapes or electrostatic properties. mdpi.com The insights gained from these screening efforts guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The spirocyclic system is particularly valuable in drug design as it introduces a three-dimensional shape, which can lead to improved binding and exploration of novel chemical space. enamine.netnih.gov
| Analog ID | Modification | Docking Score (kcal/mol) (Hypothetical) | Predicted Binding Mode (Hypothetical) |
| Spiro-001 | Parent Compound | -7.5 | H-bond with Asp110 |
| Spiro-002 | R = -CH2Ph | -8.9 | H-bond with Asp110, pi-stacking with Phe250 |
| Spiro-003 | R = -OH | -7.8 | H-bonds with Asp110 and Ser114 |
| Spiro-004 | R = -SO2Ph | -9.2 | H-bond with Asp110, hydrophobic interaction in pocket |
Chemical Derivatization and Functional Group Interconversions of Spiro 4.5 Decan 2 Amine Hydrochloride
Modification of the Primary Amine Functionality
The primary amine group in Spiro[4.5]decan-2-amine is a nucleophilic center that readily participates in various chemical transformations, allowing for the introduction of a diverse range of substituents. Common modifications include acylation, alkylation, and reductive amination.
Acylation: The reaction of Spiro[4.5]decan-2-amine with acylating agents such as acid chlorides, anhydrides, or activated esters leads to the formation of the corresponding amides. This transformation is fundamental in medicinal chemistry for introducing specific pharmacophores and modulating the electronic and lipophilic properties of the parent amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction.
Alkylation: Direct N-alkylation of the primary amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. However, under carefully controlled conditions, selective mono-alkylation can be achieved. More sophisticated methods, such as the use of specific catalysts, can improve the selectivity of this transformation.
Reductive Amination: A more controlled method for introducing alkyl groups onto the primary amine is reductive amination. masterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding secondary or tertiary amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu
| Reaction Type | Reagents and Conditions | Product Class |
|---|---|---|
| Acylation | R-COCl, Base (e.g., Triethylamine), Inert Solvent | N-acyl-spiro[4.5]decan-2-amine |
| Alkylation | R-X (X = Br, I), Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkyl-spiro[4.5]decan-2-amine |
| Reductive Amination | RCHO or RCOR', Reducing Agent (e.g., NaBH3CN), pH control | N-alkyl- or N,N-dialkyl-spiro[4.5]decan-2-amine |
Strategies for Further Functionalization of the Spiro[4.5]decane Ring System
Beyond modification of the amine group, the carbocyclic framework of the spiro[4.5]decane system can also be functionalized. These strategies often involve more complex synthetic transformations to introduce new functional groups or alter the ring structure itself.
Cycloaddition Reactions: The spiro[4.5]decane skeleton can be constructed or further functionalized through cycloaddition reactions. For instance, a [3+2] cycloaddition approach employing 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method, integrating photocatalysis and organic phosphoric acid catalysis, offers a pathway to highly functionalized spiro[4.5]decane systems with good diastereoselectivity. mdpi.com Additionally, mdpi.comresearchgate.net-cycloaddition reactions of β-diketiminate-substituted diyls with 1,2-diketones have been reported to yield 5-metalla-spiro[4.5]heterodecenes. mdpi.com
Rearrangement Reactions: Sigmatropic rearrangements, such as the Claisen rearrangement, provide a powerful tool for the stereoselective synthesis of functionalized spiro[4.5]decanes. The Claisen rearrangement of bicyclic dihydropyrans has been shown to afford highly functionalized spiro[4.5]decanes in a stereoselective manner. thieme-connect.compurechemistry.org This approach allows for the transmission of asymmetry and the introduction of new stereocenters within the spirocyclic framework. thieme-connect.comnumberanalytics.com The synthesis of certain sesquiterpenes containing the spiro[4.5]decane core has been accomplished using a Claisen rearrangement as a key step to introduce functionality. nih.gov
| Strategy | Key Reaction | Outcome |
|---|---|---|
| Cycloaddition | [3+2] Cycloaddition | Formation of functionalized 2-amino-spiro[4.5]decane-6-ones mdpi.com |
| Rearrangement | Claisen Rearrangement | Stereoselective synthesis of functionalized spiro[4.5]decanes thieme-connect.comnih.gov |
Heterocyclic Annulation onto Spiro[4.5]decan-2-amine Scaffolds
The construction of heterocyclic rings fused to the spiro[4.5]decane nucleus, a process known as annulation, can significantly expand the chemical space and biological activity of these compounds. The primary amine of Spiro[4.5]decan-2-amine can serve as a key nucleophile in condensation reactions to form N-heterocycles.
For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various fused heterocyclic systems. The synthesis of diazaspiro[4.5]decanes has been achieved through palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides. nih.gov While not starting directly from the pre-formed spiro[4.5]decan-2-amine, this demonstrates the accessibility of nitrogen-containing spirocycles.
In a more direct application, the primary amine could react with appropriate bifunctional electrophiles to construct fused pyrimidines, imidazoles, or other heterocyclic rings. For instance, the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported, showcasing the formation of a heterocyclic ring system incorporating a spiro[4.5]decane moiety. nih.govresearchgate.netdocumentsdelivered.com The general principle involves the reaction of an amine with a suitable precursor to build the heterocyclic ring.
| Target Heterocycle | Potential Reagents | Reaction Type |
|---|---|---|
| Fused Pyrimidine | β-Diketone or β-ketoester | Condensation/Cyclization |
| Fused Imidazole | α-Haloketone followed by cyclization | Condensation/Cyclization |
| Fused Pyrrole | 1,4-Dicarbonyl compound (Paal-Knorr synthesis) | Condensation/Cyclization |
Bioisosteric Replacements within Spiro[4.5]decan-2-amine Derivatives
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of Spiro[4.5]decan-2-amine derivatives, the primary amine itself or other functionalities introduced through derivatization can be subjected to bioisosteric replacement.
A common bioisosteric replacement for a primary amine in certain contexts is a tetrazole ring. bohrium.combeilstein-journals.orgresearchgate.netrug.nlnih.gov The tetrazole moiety can mimic the proton-donating ability of an ammonium (B1175870) ion and participate in similar hydrogen bonding interactions, while often conferring improved metabolic stability and oral bioavailability. rug.nl The synthesis of such analogs would involve multi-step sequences to construct the tetrazole ring on the spiro[4.5]decane scaffold.
Furthermore, in derivatives where the amine has been acylated to an amide, the amide bond itself can be replaced by various bioisosteres to enhance metabolic stability. Examples of amide bioisosteres include triazoles, oxadiazoles, and fluoroalkenes. A study on the bioisosteric transformation of a 3-oxo-3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netoxazin-6-yl moiety in monoacylglycerol lipase (B570770) (MAGL) inhibitors led to the design and synthesis of novel spiro derivatives, including azetidine-lactams and cyclobutane-lactams, as effective bioisosteres. acs.orgnih.gov
| Original Functional Group | Bioisostere | Rationale for Replacement |
|---|---|---|
| Primary Amine (-NH2) | Tetrazole | Mimics protonated amine, improves metabolic stability and lipophilicity rug.nl |
| Amide (-CONH-) | 1,2,4-Triazole | Increases metabolic stability, maintains hydrogen bonding capabilities |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhances metabolic stability and can modulate electronic properties |
Spiro 4.5 Decan 2 Amine Hydrochloride As a Privileged Scaffold in Advanced Organic and Medicinal Chemistry
Role as a Key Intermediate in the Synthesis of Complex Molecules
Spiro[4.5]decan-2-amine hydrochloride is a foundational component for constructing more elaborate molecular architectures. Its spirocyclic core provides a rigid, well-defined three-dimensional structure, while the amine group offers a reactive handle for a multitude of chemical transformations. Organic chemists have leveraged this intermediate to access a range of complex molecules, including natural products and their analogues.
Several advanced synthetic strategies have been developed to either form the spiro[4.5]decane skeleton or to elaborate upon it. For instance, the total synthesis of axane sesquiterpenes, such as gleenol (B1239691) and axenol, has been accomplished using a readily available spiro[4.5]decane intermediate. nih.gov Key reactions in these syntheses include the Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.gov
Modern catalytic methods have further expanded the utility of this scaffold. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition reaction. mdpi.comresearchgate.net This approach, which combines photocatalysis and organocatalysis, proceeds under mild, metal-free conditions and demonstrates high atom economy and stereoselectivity. mdpi.comresearchgate.net Other innovative methods include intramolecular Schmidt reactions, palladium-catalyzed asymmetric synthesis, and domino reactions involving azadienes and Nazarov reagents to construct diverse spiro[4.5]decane derivatives with high precision. mdpi.comresearchgate.net
| Synthetic Strategy | Key Features | Resulting Structure |
| [3+2] Cycloaddition | Photocatalysis & Organocatalysis; Metal-free; High diastereoselectivity (up to 99:1). mdpi.com | 2-Amino-spiro[4.5]decane-6-ones. mdpi.com |
| Intramolecular Schmidt Reaction | Utilizes ketones and alkyl azides to form the spirocyclic amine core. mdpi.comresearchgate.net | 2-Amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net |
| Domino Reaction | NaH-promoted reaction of azadienes with Nazarov reagent; Broad substrate scope. researchgate.net | Highly substituted spiro[4.5]decane derivatives. researchgate.net |
| Claisen Rearrangement | Used to install functionality with high stereocontrol on a pre-existing spiro scaffold. nih.gov | Multi-functionalized spiro[4.5]decanes for natural product synthesis. nih.gov |
Integration into Diverse Pharmacophores and Chemical Libraries
The unique topology of the spiro[4.5]decane scaffold makes it an attractive core for designing diverse chemical libraries for drug discovery. Its rigid structure helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The amine handle of this compound facilitates its incorporation into a wide array of pharmacophores, which are the essential molecular features responsible for a drug's biological activity.
Researchers have successfully integrated this scaffold into various heterocyclic systems to target a range of diseases:
Antifungal Agents: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as inhibitors of chitin (B13524) synthase, a crucial enzyme in fungal cell wall formation. nih.govresearchgate.net Several of these compounds exhibited potent activity against pathogenic fungi like Candida albicans and Aspergillus fumigatus, with some showing superior efficacy to the established antifungal drug fluconazole. nih.gov
Muscarinic Agonists: By incorporating the spiro[4.5]decane skeleton into a tetrahydrofuran-like moiety, scientists have developed potent M1 muscarinic agonists. nih.gov These compounds, such as 1-oxa-8-azaspiro[4.5]decanes, have been investigated for the symptomatic treatment of Alzheimer's disease. nih.govconsensus.app
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane framework has also been used to create selective ligands for the sigma-1 receptor, a target for neurodegenerative diseases and psychiatric disorders. nih.govresearchgate.net These efforts have led to the development of radiolabeled versions for use in positron emission tomography (PET) imaging. nih.govresearchgate.net
GABA-A Receptor Ligands: Spiro-amino acids have been used to synthesize novel spiro imidazobenzodiazepines that act as ligands for the GABA-A receptor. nih.gov These compounds were designed as potential inhaled bronchodilators for asthma, demonstrating metabolic stability and targeted activity in the lungs. nih.gov
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and identified as potent inhibitors of the mPTP. nih.govresearchgate.net These compounds show promise in protecting cardiac cells from ischemia/reperfusion injury. nih.gov
| Pharmacophore Class | Target/Activity | Therapeutic Area |
| 2,8-Diazaspiro[4.5]decan-1-ones | Chitin Synthase Inhibition; Antifungal. nih.gov | Infectious Disease |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Agonism. nih.gov | Alzheimer's Disease |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma-1 Receptor Ligands. nih.gov | Neurology / Psychiatry |
| Spiro Imidazobenzodiazepines | GABA-A Receptor Ligands; Bronchodilation. nih.gov | Respiratory (Asthma) |
| 1,4,8-Triazaspiro[4.5]decan-2-ones | mPTP Inhibition; Cardioprotection. nih.govresearchgate.net | Cardiology |
Structure-Activity Relationship (SAR) Studies on Spiro[4.5]decane-2-amine Scaffold Modifications
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications to a scaffold influence its biological activity. For the spiro[4.5]decane framework, SAR studies have been instrumental in optimizing ligand affinity, selectivity, and functional activity.
A comprehensive SAR study was conducted on a series of 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists. nih.gov The parent compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, showed potent but non-selective muscarinic activity. nih.gov Systematic modifications were introduced to improve its receptor selectivity and therapeutic profile.
Key findings from this study include:
Modification at the 2-position: Replacing the 2-methyl group with a 2-ethyl group led to a compound with preferential affinity for M1 over M2 receptors. nih.gov
Modification at the 3-position: Introduction of a 3-methylene group or 3-dithioketal analogues also conferred M1 selectivity. An oxime analogue at this position similarly displayed a preference for M1 receptors. nih.gov
Functional Activity: While several analogues showed improved M1 binding selectivity, only the 2-ethyl and 3-methylene derivatives demonstrated partial agonistic activity, stimulating phosphoinositide hydrolysis in rat hippocampal slices. nih.gov
Stereochemistry: The optical resolution of the active compounds revealed that the M1 agonist activity resided preferentially in the (-)-isomers. nih.gov
These studies underscore how subtle changes to the substitution pattern on the spiro[4.5]decane core can dramatically alter the pharmacological profile of the resulting molecule, guiding the design of more selective and effective therapeutic candidates.
| Modification on 1-Oxa-8-azaspiro[4.5]decane Core | Key SAR Finding |
| 2-Ethyl Analogue | Displayed preferential affinity for M1 over M2 receptors and partial M1 agonist activity. nih.gov |
| 3-Methylene Analogue | Showed preferential M1 receptor affinity and partial M1 agonist activity; the (-)-isomer was selected for clinical studies. nih.gov |
| 3-Dithioketal Analogues | Conferred preferential affinity for M1 receptors but lacked agonist activity. nih.gov |
| 3-Oxime Analogue | Resulted in preferential M1 receptor affinity. nih.gov |
| N2-Alkyl Group Alteration | Altering the methyl group at the N2 position in 1-oxa-2,8-diazaspiro[4.5]decan-3-ones increased M1 selectivity but led to a loss of agonist activity. documentsdelivered.com |
Design and Synthesis of Spiro[4.5]decane-based Probes for Chemical Biology
Chemical probes are powerful tools designed to study biological systems by selectively interacting with a specific protein or pathway. A well-designed probe typically consists of three components: a recognition element that binds to the target, a reporter tag (e.g., a fluorophore, biotin) or a reactive group (e.g., a photoaffinity label) for detection or covalent binding, and a linker connecting the two.
The spiro[4.5]decane-2-amine scaffold is an excellent candidate for the core recognition element of a chemical probe. Its proven ability to be incorporated into potent and selective ligands allows it to direct the probe to a specific biological target. The amine functionality provides a convenient attachment point for synthesizing probes with desired functionalities.
For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were developed as radioligands for the sigma-1 receptor. nih.govresearchgate.net In this work, a fluorine-18 (B77423) (¹⁸F) atom was incorporated into the molecule. nih.govresearchgate.net This radioisotope acts as a reporter tag that can be detected by PET imaging, allowing for the non-invasive visualization and quantification of sigma-1 receptors in the brain. nih.gov The synthesis involved preparing a tosylate precursor of the spiro[4.5]decane ligand, followed by nucleophilic ¹⁸F-substitution to yield the final radiolabeled probe. nih.govresearchgate.net
The principles for designing other types of probes based on this scaffold are straightforward. For target identification studies, the amine group could be acylated with a linker containing a terminal alkyne or azide (B81097) for "click chemistry" ligation to a reporter tag, or it could be attached to a photo-reactive group like a diazirine or benzophenone (B1666685) for photoaffinity labeling experiments. ljmu.ac.uk
| Probe Component | Function | Example Implementation with Spiro[4.5]decane Scaffold |
| Recognition Element | Binds to the biological target of interest with high affinity and selectivity. | A 1-oxa-8-azaspiro[4.5]decane derivative designed to bind to sigma-1 receptors. nih.govresearchgate.net |
| Reporter/Reactive Group | Enables detection, visualization, or covalent capture of the target. | A fluorine-18 (¹⁸F) radioisotope for PET imaging. nih.govresearchgate.net A terminal alkyne for click chemistry or a diazirine for photoaffinity labeling. |
| Linker | Connects the recognition element to the reporter group without disrupting binding. | A short alkyl chain connecting the spirocyclic core to the functional group, often attached via the amine. |
Advanced Spectroscopic and Chromatographic Techniques for the Characterization of Spiro 4.5 Decan 2 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Experiments for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Spiro[4.5]decan-2-amine hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the compound's relative stereochemistry.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton. Protons on the cyclopentane (B165970) and cyclohexane (B81311) rings will appear as a complex series of multiplets in the aliphatic region (typically 1.0-2.5 ppm). The proton attached to the same carbon as the amine group (C2-H) is expected to resonate further downfield (approx. 3.0-3.5 ppm) due to the deshielding effect of the nitrogen atom. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spiro[4.5]decane skeleton contains 10 carbons. The spiro carbon (C5) is a unique quaternary carbon and would appear at a characteristic chemical shift. The carbon atom bonded to the nitrogen (C2) will be shifted downfield (approx. 50-60 ppm). The remaining eight methylene (B1212753) (-CH₂) carbons of the two rings will resonate in the aliphatic region (approx. 20-40 ppm).
2D NMR Experiments: To resolve signal overlap and establish connectivity, several 2D NMR experiments are indispensable. sdsu.eduyoutube.comharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It is crucial for tracing the proton-proton connectivities within the cyclopentane and cyclohexane rings, helping to differentiate between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. sdsu.eduyoutube.com It allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, greatly simplifying the interpretation of both spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for stereochemical elucidation. By observing NOE correlations, the relative orientation (cis/trans) of the amine group with respect to other protons on both rings can be determined, confirming the compound's diastereomeric form.
The following tables represent predicted NMR data for this compound, illustrating typical chemical shifts.
| Predicted ¹H NMR Data | |
|---|---|
| Chemical Shift (δ) ppm | Multiplets (m) |
| ~3.2 | H-2 (proton on carbon with amine) |
| 1.2 - 2.1 | Ring protons (CH₂) |
| ~8.0 (broad) | Ammonium protons (-NH₃⁺) |
| Predicted ¹³C NMR Data | |
|---|---|
| Chemical Shift (δ) ppm | Carbon Atom |
| ~55 | C-2 (carbon with amine) |
| ~45 | C-5 (spiro carbon) |
| 20 - 40 | Ring carbons (CH₂) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places).
For Spiro[4.5]decan-2-amine (the free base, C₁₀H₁₉N), the theoretical exact mass can be calculated. By ionizing the sample (e.g., via Electrospray Ionization, ESI) and measuring the m/z of the protonated molecule [M+H]⁺, HRMS can provide an experimental value. researchgate.net If the measured mass matches the theoretical mass within a very narrow tolerance (e.g., < 5 ppm), it provides strong evidence for the proposed molecular formula, C₁₀H₂₀N⁺. mdpi.com
Fragmentation patterns observed in the mass spectrum can also support the proposed structure. For cyclic amines, fragmentation often involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and ring-opening reactions, leading to characteristic fragment ions. whitman.edumiamioh.eduyoutube.com
| HRMS Data for the Protonated Molecule [C₁₀H₂₀N]⁺ | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₁₀H₂₀N⁺ |
| Theoretical Exact Mass | 154.1596 u |
| Expected Experimental Mass | 154.1596 ± 0.0008 u (for 5 ppm accuracy) |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.gov This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformation of the cyclopentane and cyclohexane rings.
For a chiral compound like this compound, X-ray crystallography is particularly valuable as it can be used to determine the absolute configuration of a single enantiomer, provided a suitable single crystal can be grown. nih.gov By using anomalous dispersion effects, the analysis can distinguish between the (R) and (S) enantiomers, providing a definitive assignment of stereochemistry that complements the relative stereochemistry determined by NMR. The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding involving the ammonium group and the chloride counter-ion, which govern the crystal packing. tandfonline.comresearchgate.netresearchgate.net
Advanced Chromatographic Separations (e.g., Chiral HPLC) for Enantiomeric Purity Assessment
Spiro[4.5]decan-2-amine possesses a chiral center at the C2 position and therefore exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.comyakhak.org
The separation is achieved because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times. csfarmacie.cz A variety of CSPs, often based on polysaccharide derivatives, are available and can be screened for optimal separation. yakhak.orgchromatographyonline.com By analyzing a sample and comparing the peak areas of the two enantiomer signals, the enantiomeric excess can be accurately quantified. This is a critical quality control step in the synthesis of enantiomerically pure compounds. mdpi.comresearchgate.net
Q & A
Q. What are the key structural features of Spiro[4.5]decan-2-amine hydrochloride critical for prolyl hydroxylase domain 2 (PHD2) inhibition?
The compound’s inhibitory activity hinges on its spirocyclic core and functional groups that interact with PHD2’s active site. The 3-methylpyridine ring chelates the catalytic Fe(II) ion via its pyridinyl nitrogen and tertiary amine, while the biphenyl group engages hydrophobic residues (Trp-258, Trp-389, Phe-391) in the aromatic pocket. The imidazolidine-2,4-dione linker ensures rigidity, maintaining optimal distance between metal-binding and aromatic interactions .
Q. What synthetic routes are commonly used to prepare Spiro[4.5]decan-2-amine derivatives?
A representative synthesis involves:
Bucherer–Berg reaction of piperidone to introduce hydantoin rings.
Ullmann coupling to attach pyridine or imidazole substituents.
Reductive amination to finalize the spirocyclic structure.
Variants include Pd-catalyzed deprotection for amine intermediates and modifications to the metal-binding groups (e.g., replacing pyridine with imidazole) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While comprehensive toxicity data are lacking, standard precautions include:
- Personal protective equipment (PPE): Gloves, lab coat, and eye protection.
- First aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for ingestion or inhalation.
- Storage: In airtight containers, away from incompatible substances .
Advanced Research Questions
Q. How does modification of the pyrimidine or pyridine ring affect inhibitory activity against PHD2?
Removal or substitution of the pyrimidine ring (e.g., compound 23 ) reduces potency (IC₅₀ increases from 0.253 μM to 0.741 μM). However, pyridine derivatives (e.g., 27 ) retain activity (IC₅₀ = 0.333 μM) by maintaining metal chelation. Structural studies show pyridine carboxylates occupy the 2-oxoglutarate (2-OG) binding pocket, while spirocyclic rigidity prevents conformational flexibility .
Q. Table 1: Impact of Pyrimidine/Pyridine Modifications on PHD2 Inhibition
| Compound | Modification | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 11 | Pyrimidine ring | 0.253 | |
| 23 | Pyrimidine removed | 0.741 | |
| 27 | Pyridine substitution | 0.333 |
Q. What crystallographic evidence explains the binding mode of Spiro[4.5]decan-2-amine derivatives to PHD2?
X-ray structures (e.g., PHD2:11 complex) reveal:
- The 3-methylpyridine nitrogen and tertiary amine coordinate Fe(II).
- The biphenyl group forms π-stacking with Trp-258/Trp-389 and a cation-π interaction with Arg-322.
- The imidazolidine-2,4-dione linker stabilizes the active conformation of Tyr-303/Tyr-310, critical for substrate recognition .
Q. How can researchers address selectivity challenges between PHD isoforms (PHD2 vs. PHD3)?
While spiro[4.5]decanones show cross-isoform activity (e.g., 11 inhibits PHD2 IC₅₀ = 0.253 μM vs. PHD3 IC₅₀ = 3.95 μM), selectivity can be improved by:
- Substrate-specific assays: Use HIF-1α NODD/CODD peptides to differentiate isoform efficiency.
- Structural tuning: Modify aromatic pocket-binding groups (e.g., biphenyl vs. benzyl) to exploit residue variations (e.g., PHD3’s larger substrate-binding cleft) .
Q. How should researchers analyze contradictory IC₅₀ data between different substrates (e.g., HIF-1α NODD vs. CODD)?
Lower IC₅₀ values for NODD (e.g., 11 : 0.12 μM) compared to CODD (0.25 μM) reflect substrate-specific hydroxylation efficiency. To resolve discrepancies:
Q. What methodological strategies enhance the development of selective 2-OG oxygenase inhibitors?
- Metal chelation diversity: Test alternative metal-binding groups (e.g., hydroxamates, catechols).
- High-throughput screening: Use RapidFire-MS to assess inhibition across oxygenases (e.g., FIH, KDM4A).
- Co-crystallography: Guide SAR by mapping inhibitor-enzyme interactions (e.g., Tyr-310 hydrogen bonding in PHD2) .
Data Contradiction Analysis
Example: Compound 23 shows stronger PHD3 inhibition (IC₅₀ = 1.05 μM) than PHD2 (IC₅₀ = 0.741 μM), contrary to 11 .
- Hypothesis: The absence of pyrimidine in 23 alters binding in PHD3’s broader active site.
- Resolution: Perform mutagenesis (e.g., PHD3-Tyr-310Ala) to test interaction specificity .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
